molecular formula C11H8F3NO2 B1610422 Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate CAS No. 415918-12-6

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

Cat. No.: B1610422
CAS No.: 415918-12-6
M. Wt: 243.18 g/mol
InChI Key: NLOZHNZNDVZPBE-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable building block in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound enhances its lipophilicity and electron-withdrawing properties, which can influence its interaction with biological targets. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to DNA or RNA, leading to changes in transcriptional and post-transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine the optimal dosage and potential toxic effects. Studies have shown that the compound exhibits dose-dependent effects, with low to moderate doses leading to beneficial effects on cellular function, while high doses can result in toxic or adverse effects. For instance, at low doses, the compound can enhance metabolic activity and improve cellular function, whereas at high doses, it can induce oxidative stress and cause cellular damage. These findings highlight the importance of determining the appropriate dosage to maximize the therapeutic potential of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can further undergo conjugation reactions with glutathione, glucuronic acid, or sulfate, leading to the formation of more water-soluble metabolites that can be excreted from the body. The interaction of this compound with these metabolic pathways can influence metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound can bind to intracellular proteins, such as albumin and other carrier proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. For example, the compound may contain nuclear localization signals that direct it to the nucleus, where it can interact with DNA and influence gene expression. Similarly, the presence of mitochondrial targeting signals can direct the compound to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using reagents such as trifluoromethyl sulfonic acid sodium salt (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the desired position on the indole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.

Comparison with Similar Compounds

  • Methyl 6-(difluoromethyl)-1H-indole-3-carboxylate
  • Methyl 6-(chloromethyl)-1H-indole-3-carboxylate
  • Methyl 6-(bromomethyl)-1H-indole-3-carboxylate

Comparison: Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts greater chemical stability and lipophilicity compared to its difluoromethyl, chloromethyl, and bromomethyl analogs. This makes it more effective in certain applications, particularly in medicinal chemistry where enhanced membrane permeability and metabolic stability are crucial.

Properties

IUPAC Name

methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-15-9-4-6(11(12,13)14)2-3-7(8)9/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOZHNZNDVZPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450969
Record name Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415918-12-6
Record name Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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